molecular formula C15H20O3 B1250860 (3aR,7S,7aS)-7-isobutyl-5-methyl-6-oxo-3,3a,7,7a-tetrahydroindene-1-carboxylic acid

(3aR,7S,7aS)-7-isobutyl-5-methyl-6-oxo-3,3a,7,7a-tetrahydroindene-1-carboxylic acid

Cat. No. B1250860
M. Wt: 248.32 g/mol
InChI Key: PAAFIIOBYWWYMS-KGYLQXTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aR,7S,7aS)-7-isobutyl-5-methyl-6-oxo-3,3a,7,7a-tetrahydroindene-1-carboxylic acid is a natural product found in Persicaria viscosa and Persicaria lapathifolia with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research shows that derivatives of similar compounds, such as 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids, are formed through reactions like esterification. These processes lead to the creation of products with specific structures, confirmed by X-ray structural analysis (Nadirova et al., 2019).

  • The synthesis of compounds like (3aRS,4RS,6RS,8aSR)-5-Methyleneoctahydro-4H-3a,6-methanoazulene-4-carboxylic acid involves complex sequences of reduction and isomerization. This process is compared to the molecular structure of gibberellic acid, highlighting the intricate chemistry behind these substances (Turner et al., 1980).

Novel Compound Formation and Applications

  • The thermolysis of certain carboxylic acids leads to the creation of unique compounds like 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles. These findings expand the understanding of the potential applications and versatility of these compounds in various fields (Melo et al., 2004).

  • Synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines involves the use of similar chemical structures. The study of these substances provides insight into their potential use in developing antiallergic agents (Nohara et al., 1985).

Chemical Analysis and Properties

  • Research involving compounds like 4-Isobutyl-6-methyl-5-oxo-3a,4,5,7a-tetrahydro-1H-inden-13-oic acid contributes to the understanding of chemical structures and properties. This is crucial for the development of new chemical entities with specific functionalities (Datta et al., 2000).

properties

Product Name

(3aR,7S,7aS)-7-isobutyl-5-methyl-6-oxo-3,3a,7,7a-tetrahydroindene-1-carboxylic acid

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3aR,7S,7aS)-5-methyl-7-(2-methylpropyl)-6-oxo-3,3a,7,7a-tetrahydroindene-1-carboxylic acid

InChI

InChI=1S/C15H20O3/c1-8(2)6-12-13-10(7-9(3)14(12)16)4-5-11(13)15(17)18/h5,7-8,10,12-13H,4,6H2,1-3H3,(H,17,18)/t10-,12+,13-/m1/s1

InChI Key

PAAFIIOBYWWYMS-KGYLQXTDSA-N

Isomeric SMILES

CC1=C[C@H]2CC=C([C@@H]2[C@@H](C1=O)CC(C)C)C(=O)O

Canonical SMILES

CC1=CC2CC=C(C2C(C1=O)CC(C)C)C(=O)O

synonyms

4-isobutyl-6-methyl-5-oxo-3a,4,5,7a-teterahydro-1H-inden-13-oic acid
viscosumic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,7S,7aS)-7-isobutyl-5-methyl-6-oxo-3,3a,7,7a-tetrahydroindene-1-carboxylic acid
Reactant of Route 2
(3aR,7S,7aS)-7-isobutyl-5-methyl-6-oxo-3,3a,7,7a-tetrahydroindene-1-carboxylic acid
Reactant of Route 3
(3aR,7S,7aS)-7-isobutyl-5-methyl-6-oxo-3,3a,7,7a-tetrahydroindene-1-carboxylic acid
Reactant of Route 4
(3aR,7S,7aS)-7-isobutyl-5-methyl-6-oxo-3,3a,7,7a-tetrahydroindene-1-carboxylic acid
Reactant of Route 5
(3aR,7S,7aS)-7-isobutyl-5-methyl-6-oxo-3,3a,7,7a-tetrahydroindene-1-carboxylic acid
Reactant of Route 6
(3aR,7S,7aS)-7-isobutyl-5-methyl-6-oxo-3,3a,7,7a-tetrahydroindene-1-carboxylic acid

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